1,2-Dimethyl-4,5-di(propan-2-yl)benzene
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Overview
Description
1,2-Dimethyl-4,5-di(propan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two methyl groups and two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4,5-di(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is treated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4,5-di(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,2-Dimethyl-4,5-di(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4,5-di(propan-2-yl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the benzene ring donating electrons to electrophiles. The reaction proceeds through the formation of a positively charged benzenonium intermediate, which is then stabilized by the removal of a proton to regenerate the aromatic system .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-2,5-di(propan-2-yl)benzene: Similar structure but different substitution pattern.
1,2-Dimethoxy-4-(1-propenyl)benzene: Contains methoxy and propenyl groups instead of methyl and isopropyl groups.
Uniqueness
1,2-Dimethyl-4,5-di(propan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
42412-98-6 |
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Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1,2-dimethyl-4,5-di(propan-2-yl)benzene |
InChI |
InChI=1S/C14H22/c1-9(2)13-7-11(5)12(6)8-14(13)10(3)4/h7-10H,1-6H3 |
InChI Key |
WGWYYHMLBYHLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)C)C(C)C |
Origin of Product |
United States |
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